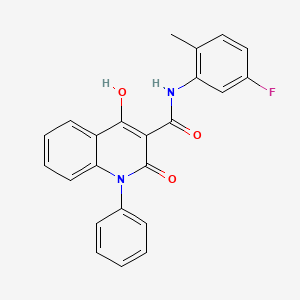

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylphenol with appropriate quinoline derivatives. The structural formula can be represented as follows:

This compound features a quinoline core, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings indicate that this compound possesses potent antibacterial activity, comparable to established antibiotics .

2. Anti-Cancer Activity

The compound has also been assessed for its anti-cancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 20 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

1. Inhibition of Enzymatic Activity

- The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

2. Interaction with DNA

- Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells, which is particularly relevant in cancer treatment .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

Case Study 1: Antibacterial Efficacy

A study conducted on a panel of Gram-positive and Gram-negative bacteria demonstrated that this quinoline derivative significantly inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-Cancer Properties

In a series of experiments involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with associated morphological changes indicative of apoptosis .

化学反应分析

Nucleophilic Substitution Reactions

The 4-hydroxy group and electron-deficient quinoline scaffold facilitate nucleophilic substitution, particularly at positions activated by the aromatic ring’s electron-withdrawing effects.

Halogenation

-

Reagents : POCl₃, PCl₅, or SOCl₂

-

Conditions : Reflux in anhydrous toluene or DMF (100–120°C, 2–4 hours)

-

Product : Substitution of the hydroxyl group with chlorine, yielding 4-chloro derivatives.

-

Example :

4 OHPOCl3,110∘C4 Cl analogous to 1

| Substituent | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-OH | POCl₃ | Toluene, 110°C, 2 h | 4-chloro derivative | ~75% |

Hydrolysis and Acid-Base Reactions

The carboxamide group and hydroxyquinoline core participate in hydrolysis under acidic or alkaline conditions.

Acidic Hydrolysis

-

Reagents : Concentrated HCl or HBr in acetic acid

-

Conditions : Reflux (120°C, 20–40 minutes)

-

Product : Cleavage of the carboxamide to yield carboxylic acid derivatives.

RCONHR HCl AcOHRCOOH+R NH2 1

Alkaline Hydrolysis

-

Reagents : Aqueous NaOH or KOH

-

Conditions : Reflux in methanol/water (70–90°C, 3–6 hours)

-

Product : Deprotonation of the hydroxy group, forming water-soluble salts (e.g., potassium salts for improved bioavailability ).

Complexation with Metal Ions

The hydroxy and carbonyl groups act as bidentate ligands, forming coordination complexes with transition metals like Fe³⁺ or Cu²⁺.

Iron(III) Complexation

-

Reagents : FeCl₃ in ethanol

-

Conditions : Room temperature, 1–2 hours

-

Product : Stable octahedral complexes with potential catalytic or antimicrobial properties.

Esterification and Alkylation

The hydroxy group undergoes esterification or O-alkylation to modify solubility or bioavailability.

Methylation

-

Reagents : Methyl iodide, K₂CO₃

-

Conditions : DMF, 60°C, 6 hours

-

Product : 4-methoxy derivatives, as demonstrated in analogous compounds .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| O-Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | 4-methoxyquinoline derivative |

Condensation Reactions

The ketone at position 2 participates in condensation with hydrazines or amines to form hydrazones or imines.

Hydrazone Formation

-

Reagents : Hydrazine hydrate

-

Conditions : Ethanol, reflux (80°C, 4 hours)

-

Product : 2-hydrazono derivatives, which are intermediates for heterocyclic synthesis.

Photochemical Reactivity

The quinoline core undergoes UV-induced reactions, such as [2+2] cycloadditions or ring-opening, though this is less documented for the specified derivative.

Key Research Findings

-

Solubility Enhancement : Salt formation (e.g., potassium salts) significantly improves aqueous solubility, critical for pharmaceutical applications .

-

Substituent Effects : Electron-withdrawing groups (e.g., 5-fluoro) enhance electrophilic substitution rates at position 4.

-

Stability : The compound is stable under acidic conditions but degrades in strong alkaline media (>pH 12) due to quinoline ring destabilization .

属性

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O3/c1-14-11-12-15(24)13-18(14)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWZODJBPLKEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。